1-[2-(Benzyloxy)-5-bromophenyl]-[1,2,4]triazolo[4,3-A]quinoline
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Overview
Description
1-[2-(Benzyloxy)-5-bromophenyl]-[1,2,4]triazolo[4,3-A]quinoline is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining a benzyloxy group, a bromophenyl group, and a triazoloquinoline core, which contributes to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 1-[2-(Benzyloxy)-5-bromophenyl]-[1,2,4]triazolo[4,3-A]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with a suitable bromophenyl derivative under basic conditions to form the benzyloxy group.
Cyclization: The benzyloxy intermediate undergoes cyclization with a triazole derivative under acidic or basic conditions to form the triazoloquinoline core.
Bromination: The final step involves the bromination of the phenyl ring to introduce the bromine atom at the desired position.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(Benzyloxy)-5-bromophenyl]-[1,2,4]triazolo[4,3-A]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Benzyloxy)-5-bromophenyl]-[1,2,4]triazolo[4,3-A]quinoline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)-5-bromophenyl]-[1,2,4]triazolo[4,3-A]quinoline involves its interaction with molecular targets such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[2-(Benzyloxy)-5-bromophenyl]-[1,2,4]triazolo[4,3-A]quinoline can be compared with other triazoloquinoline derivatives, such as:
1-[2-(Benzyloxy)-5-chlorophenyl]-[1,2,4]triazolo[4,3-A]quinoline: Similar structure but with a chlorine atom instead of bromine.
1-[2-(Benzyloxy)-5-fluorophenyl]-[1,2,4]triazolo[4,3-A]quinoline: Contains a fluorine atom, which may alter its biological activity and chemical reactivity.
1-[2-(Benzyloxy)-5-iodophenyl]-[1,2,4]triazolo[4,3-A]quinoline: The presence of an iodine atom can influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-2-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O/c24-18-11-12-21(28-15-16-6-2-1-3-7-16)19(14-18)23-26-25-22-13-10-17-8-4-5-9-20(17)27(22)23/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMZSHISRYVKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3=NN=C4N3C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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